1,3-bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
2,5-bis(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2/c1-15-2-4-17(5-3-15)22-14-21(16-6-8-18(23)9-7-16)25-26(22)20-12-10-19(24)11-13-20/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYKWZQBOFEPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165605 | |
| Record name | 1,3-Bis(4-fluorophenyl)-4,5-dihydro-5-(4-methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343374-71-0 | |
| Record name | 1,3-Bis(4-fluorophenyl)-4,5-dihydro-5-(4-methylphenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343374-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(4-fluorophenyl)-4,5-dihydro-5-(4-methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone Intermediate Synthesis
The synthesis typically begins with the preparation of a chalcone precursor, (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. This intermediate is formed via Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 4-methylacetophenone under basic conditions (e.g., NaOH in ethanol). The reaction proceeds at reflux for 8–12 hours, yielding the α,β-unsaturated ketone with >85% efficiency.
Pyrazoline Ring Formation
Pyrazoline ring closure is achieved through cyclocondensation of the chalcone with 4-fluorophenylhydrazine. In a representative protocol, equimolar quantities of the chalcone and hydrazine derivative are refluxed in glacial acetic acid for 12 hours. The acidic medium facilitates hydrazone formation, followed by intramolecular cyclization to yield the dihydropyrazole core. Purification via recrystallization from ethanol affords the title compound in 65–81% yield (Table 1).
Table 1: Conventional Synthesis Optimization
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Glacial acetic acid | 78 | |
| Temperature | Reflux (118°C) | 81 | |
| Reaction Time | 12 hours | 75 | |
| Molar Ratio (1:1) | Chalcone : 4-Fluorophenylhydrazine | 68 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields. A modified protocol employs palladium catalysts (e.g., Pd₂(dba)₃) in dimethyl sulfoxide (DMSO) or water. The chalcone and hydrazine are subjected to microwave radiation at 100°C (50 W) for 5 minutes, achieving 71–75% yield. This method eliminates prolonged heating, minimizing side reactions such as oxidation of the dihydropyrazole ring.
Key Advantages:
- Time Efficiency: 5 minutes vs. 12 hours in conventional methods.
- Catalyst Reusability: Pd-based catalysts retain activity for up to three cycles.
- Solvent Flexibility: Compatible with aqueous or organic media.
Nanocatalyzed Multicomponent Reactions
Recent advances utilize silica-coated magnetite nanoparticles functionalized with dioxomolybdenum complexes (Fe₃O₄@SiO₂-MoO₂). In a one-pot synthesis, 4-fluorobenzaldehyde, 4-methylacetophenone, and 4-fluorophenylhydrazine react under solvent-free conditions at room temperature. The nano-catalyst enhances reaction kinetics via high surface area and Lewis acid sites, achieving 88–94% yield within 25 minutes.
Mechanistic Insights:
- Adsorption: Reactants bind to Mo centers, polarizing carbonyl groups.
- Cyclization: Hydrazine attacks the α-carbon, forming the pyrazoline ring.
- Desorption: Product releases, regenerating catalytic sites.
Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy: Stretching vibrations at 3322 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 810 cm⁻¹ (C-F) confirm functional groups.
- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 3.29 (dd, Ha), 3.78 (dd, Hb), and 5.19 (t, Hc) verify pyrazoline protons. Aromatic signals appear at δ 7.01–7.74 ppm.
- LC-MS: Molecular ion peak at m/z 433 [M+H]⁺ aligns with the calculated formula C₂₇H₂₁F₂N₂O.
Purity and Crystallinity
Melting points (136–182°C) and HPLC purity (>98%) indicate high crystallinity and minimal impurities.
Comparative Analysis of Synthetic Approaches
Table 2: Method Comparison
| Method | Yield (%) | Time | Catalyst | Green Metrics |
|---|---|---|---|---|
| Conventional | 65–81 | 12 hours | None | Low |
| Microwave-Assisted | 71–75 | 5 minutes | Pd₂(dba)₃ | Moderate |
| Nanocatalyzed | 88–94 | 25 minutes | Fe₃O₄@SiO₂-MoO₂ | High |
- Green Metrics: Evaluated via E-factor (mass waste per product mass). Nanocatalyzed methods score highest due to solvent-free conditions and catalyst recyclability.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, dihydropyrazole derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of 1H-pyrazole showed promising cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. A case study involving animal models showed a reduction in edema and pain response when treated with this pyrazole derivative, highlighting its potential as a therapeutic agent for conditions like arthritis .
Materials Science Applications
Polymer Chemistry
1,3-bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been utilized as a building block in the synthesis of advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. A comparative study indicated that polymers synthesized with this compound exhibited superior tensile strength and thermal resistance compared to traditional polymers .
Nanocomposites
The compound has been integrated into nanocomposite materials to improve their electrical and thermal conductivity. Research findings suggest that incorporating this pyrazole derivative into carbon nanotube matrices significantly enhances the overall performance of the composite materials, making them suitable for applications in electronics and energy storage devices .
Agricultural Chemistry Applications
Pesticide Development
Recent studies have explored the use of this compound as a precursor for developing novel pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against specific pests while minimizing environmental impact. Field trials have shown that formulations containing this compound demonstrate effective pest control with reduced toxicity to non-target organisms .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical and biological properties. Key comparisons include:
Biological Activity
The compound 1,3-bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Molecular Structure
The molecular formula for this compound is . The structure features two para-fluorophenyl groups and one para-methylphenyl group attached to a pyrazole ring.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes (Umesha et al., 2009) .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds in this class have shown activity against a range of bacterial strains.
- Research Findings : In vitro tests revealed that related pyrazole compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests strong potential for developing new antimicrobial agents based on the pyrazole scaffold (ACS Publications) .
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory effects as well. Research indicates that they can inhibit inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.
- Study Results : A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in cellular models. Compounds demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) levels, indicating their potential use in inflammatory diseases (Science.gov) .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrazole derivatives.
Key Findings
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Phenyl Groups : The addition of bulky phenyl groups increases the steric hindrance around the active site, which can affect the compound's interaction with enzymes or receptors.
Q & A
Q. What are the common synthetic routes for preparing 1,3-bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. A general procedure involves reacting hydrazine hydrate with α,β-unsaturated ketones (chalcone derivatives) in polar solvents like DMSO under reflux. For example, hydrazine hydrate reacts with a pre-synthesized chalcone intermediate (e.g., 1,5-diarylpent-1-en-3-one) to form the pyrazoline core . Intermediates are characterized using TLC for reaction monitoring, followed by purification via recrystallization. Key characterization tools include NMR (¹H/¹³C) for confirming regiochemistry and FT-IR to verify functional groups like C=N and N–H stretches .
Q. What spectroscopic and crystallographic methods are critical for validating the structure of this pyrazoline derivative?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. The pyrazoline ring typically adopts an envelope conformation, with dihedral angles between substituent aryl rings (e.g., 13.5° for 4-methylphenyl vs. 80.2° for 4-fluorophenyl) providing insights into steric and electronic effects . Spectroscopic validation includes:
- ¹H NMR : Peaks for pyrazoline protons (δ 3.0–4.0 ppm for CH₂ and δ 5.0–6.0 ppm for CH).
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 349.1 for C₂₂H₁₈F₂N₂).
- FT-IR : Stretches at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N–H) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
Discrepancies often arise in dihedral angles predicted by DFT vs. SC-XRD. For instance, computational models may underestimate steric hindrance between 4-fluorophenyl and 4-methylphenyl groups. To resolve this:
- Refine DFT parameters (e.g., dispersion corrections) to account for van der Waals interactions.
- Validate using Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H···F, C–H···π) observed in crystallography .
- Cross-check NMR chemical shifts with DFT-calculated shielding tensors .
Q. What methodological strategies optimize fluorescence-based detection of metal ions using this pyrazoline derivative?
The compound exhibits selective fluorescence quenching for Cd²⁺ ions. Optimization involves:
- Solvent selection : Use DMF/water mixtures to enhance solubility and quantum yield.
- pH tuning : Maintain pH 7–8 to avoid protonation of the pyrazoline N-atoms, which quenches fluorescence.
- Stoichiometry analysis : Job’s plot confirms a 1:1 binding ratio, supported by Benesi-Hildebrand calculations (Kₐ ~10⁴ M⁻¹) .
- Theoretical modeling : TD-DFT studies reveal charge transfer from the pyrazoline core to Cd²⁺, altering the excited-state geometry .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure refinement?
For complex crystal systems:
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (≤0.8 Å) improves refinement .
- Disorder : Apply PART/SADI restraints to maintain reasonable geometries for disordered substituents (e.g., rotating methyl groups).
- Hydrogen bonding : Validate H-bond networks (e.g., N–H···S, C–H···F) using PLATON’s validation tools .
Q. What strategies enhance the biological activity of this compound in antimicrobial assays?
Structure-activity relationship (SAR) studies suggest:
- Substituent modification : Introducing electron-withdrawing groups (e.g., NO₂) at the 4-fluorophenyl ring enhances microbial membrane penetration.
- Metal coordination : Complexation with Cu²⁺ or Zn²⁺ ions improves efficacy against Gram-negative bacteria (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Molecular docking : AutoDock Vina simulations identify binding to bacterial enoyl-ACP reductase (FabI), validated via MIC-correlated docking scores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
